molecular formula C8H13N3OS B13316278 3-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanamide

3-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanamide

Cat. No.: B13316278
M. Wt: 199.28 g/mol
InChI Key: GSINSDUSKUQPOL-UHFFFAOYSA-N
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Description

3-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanamide is a compound that features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various drugs and biologically active agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazole derivatives, including 3-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanamide, often involves the condensation of carbon disulfide with α-aminonitriles to form 2-mercapto-5-amino thiazoles. These can be further modified to obtain the desired compound . Another common method involves reacting 2-amino-5-R-benzyl-1,3-thiazoles with acid chlorides in the presence of triethylamine in a dioxane medium .

Industrial Production Methods

Industrial production methods for thiazole derivatives typically involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

3-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating biochemical pathways and physiological responses. For instance, it may inhibit specific enzymes or block receptor sites, leading to its observed biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H13N3OS

Molecular Weight

199.28 g/mol

IUPAC Name

3-amino-3-(2,4-dimethyl-1,3-thiazol-5-yl)propanamide

InChI

InChI=1S/C8H13N3OS/c1-4-8(13-5(2)11-4)6(9)3-7(10)12/h6H,3,9H2,1-2H3,(H2,10,12)

InChI Key

GSINSDUSKUQPOL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C(CC(=O)N)N

Origin of Product

United States

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